3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Overview
Description
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of 4-bromobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketone or aldehyde derivatives of the original compound.
Reduction Reactions: Products include de-brominated or reduced pyrazole derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used as a building block for the synthesis of liquid crystalline materials and polymers.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrazole ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a bromophenyl group attached to a thiazole ring.
Uniqueness
3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl and a p-tolyl group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-8-14(9-3-11)19-10-15(20)16(18-19)12-4-6-13(17)7-5-12/h2-10,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCGNIXPYMRMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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